molecular formula C18H18N4O2S3 B2853692 N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-82-4

N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2853692
CAS No.: 1040653-82-4
M. Wt: 418.55
InChI Key: CZCWJNJBUUYPLJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S3 and its molecular weight is 418.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₁₈H₁₈N₄O₂S₃
Molecular Weight: 418.6 g/mol
CAS Number: 1040653-82-4

The compound features a thiazolopyrimidine core structure, which is often associated with a range of biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to N-cyclopentyl-2-acetamide exhibit promising antimicrobial properties. A study focusing on thiazolidinone hybrids demonstrated their effectiveness against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives showed IC₉₀ values ranging from 0.058 to 0.22 µg/mL against M. bovis BCG, indicating strong antimycobacterial activity .

Anticancer Activity

The anticancer potential of compounds with similar structures has been highlighted in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain derivatives demonstrated selective cytotoxicity against human cancer cell lines such as MCF-7 and HCT116 with GI₅₀ values greater than 100 µg/mL, suggesting a favorable safety profile alongside efficacy .

The biological activity of N-cyclopentyl-2-acetamide is hypothesized to involve:

  • Enzyme Inhibition: Many thiazolopyrimidine derivatives act by inhibiting key enzymes involved in bacterial metabolism or cancer cell growth.
  • Receptor Interaction: These compounds may interact with cellular receptors that modulate signaling pathways related to inflammation or cell survival.
  • DNA Interference: Some studies suggest that similar compounds can bind to DNA or RNA structures, disrupting replication or transcription processes.

Table: Summary of Biological Activities

Activity Type Tested Strains/Cell Lines IC₉₀/ GI₅₀ Values Reference
AntimycobacterialM. bovis BCG0.058 – 0.22 µg/mL
AnticancerMCF-7, HCT116>100 µg/mL
AntibacterialE. coli, S. aureusNot specified

Properties

IUPAC Name

N-cyclopentyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S3/c23-13(19-11-6-4-5-7-11)10-26-17-20-15-14(16(24)21-17)27-18(25)22(15)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCWJNJBUUYPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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